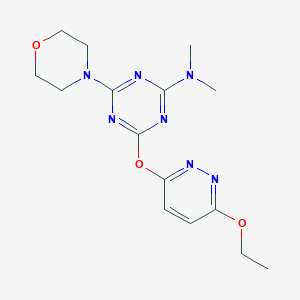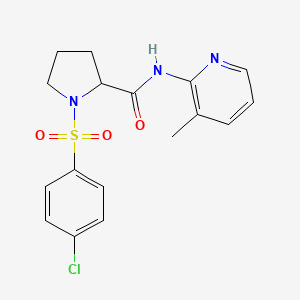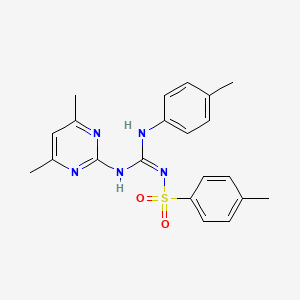
(Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a guanidine core substituted with pyrimidinyl, benzenesulfonyl, and phenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final guanidine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE has potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(PHENYL)GUANIDINE
- N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(BENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE
Uniqueness
(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE is unique due to the presence of both pyrimidinyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from similar compounds.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-5-9-18(10-6-14)24-21(25-20-22-16(3)13-17(4)23-20)26-29(27,28)19-11-7-15(2)8-12-19/h5-13H,1-4H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPUDBCBRBFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

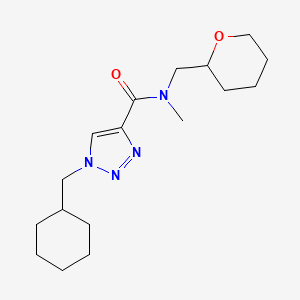

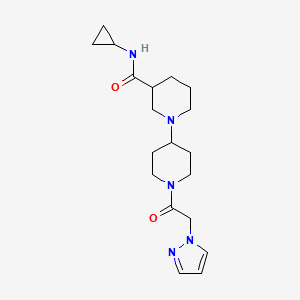
![4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5262117.png)
![2-Ethyl-3-phenyl-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5262124.png)
![2-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide](/img/structure/B5262139.png)
acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5262147.png)
![4-chloro-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5262180.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] thiophene-2-carboxylate](/img/structure/B5262188.png)
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262192.png)
![(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5262195.png)
